molecular formula C11H13N3O2 B13214387 3-(2-Aminoethyl)-5-phenylimidazolidine-2,4-dione

3-(2-Aminoethyl)-5-phenylimidazolidine-2,4-dione

Cat. No.: B13214387
M. Wt: 219.24 g/mol
InChI Key: ZLQLLHXQUPJIIT-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-5-phenylimidazolidine-2,4-dione is a heterocyclic compound that features an imidazolidine ring with a phenyl group and an aminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-5-phenylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate, which then undergoes cyclization with ethylenediamine under acidic conditions to yield the desired imidazolidine-2,4-dione derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-5-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The aminoethyl side chain can be oxidized to form corresponding imines or amides.

    Reduction: The imidazolidine ring can be reduced to form more saturated derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Formation of saturated imidazolidine derivatives.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

3-(2-Aminoethyl)-5-phenylimidazolidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The aminoethyl side chain can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Aminoethyl)-indol-4-ol: Shares the aminoethyl side chain but has an indole ring instead of an imidazolidine ring.

    N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Contains a similar aminoethyl group but is a silane derivative.

Uniqueness

3-(2-Aminoethyl)-5-phenylimidazolidine-2,4-dione is unique due to its imidazolidine ring structure, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where stability and reactivity are crucial, such as in drug development and materials science .

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

3-(2-aminoethyl)-5-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C11H13N3O2/c12-6-7-14-10(15)9(13-11(14)16)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)

InChI Key

ZLQLLHXQUPJIIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)N(C(=O)N2)CCN

Origin of Product

United States

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